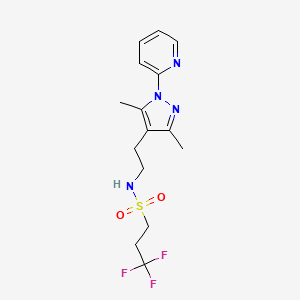

N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-3,3,3-trifluoropropane-1-sulfonamide

Description

This compound is a sulfonamide derivative featuring a pyrazole core substituted with a pyridinyl group and a trifluoropropyl sulfonamide side chain. The pyrazole ring provides a rigid scaffold for molecular interactions, while the trifluoropropyl sulfonamide group enhances metabolic stability and bioavailability due to the electron-withdrawing effects of fluorine atoms.

Properties

IUPAC Name |

N-[2-(3,5-dimethyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]-3,3,3-trifluoropropane-1-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19F3N4O2S/c1-11-13(6-9-20-25(23,24)10-7-15(16,17)18)12(2)22(21-11)14-5-3-4-8-19-14/h3-5,8,20H,6-7,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYYGHBSQOIKJRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C2=CC=CC=N2)C)CCNS(=O)(=O)CCC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19F3N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of this compound, also known as PLX51107, is the bromodomain and extraterminal (BET) protein family . The BET family of proteins plays a crucial role in regulating gene expression. They are involved in cellular processes such as inflammation, cell growth, and apoptosis, making them a significant target for therapeutic interventions.

Mode of Action

PLX51107 acts as a potent and selective inhibitor of the BET protein family. By binding to these proteins, it disrupts their function, leading to changes in gene expression. This can result in the inhibition of cell growth and induction of cell death in certain types of cells.

Biological Activity

N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-3,3,3-trifluoropropane-1-sulfonamide is a complex organic compound notable for its diverse biological activities. This article explores its synthesis, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound features a sulfonamide group attached to a trifluoropropane moiety and a pyrazole ring linked to a pyridine structure. The synthesis typically involves several steps:

- Formation of the Pyrazole Ring : Starting from 3,5-dimethylpyrazole, the pyrazole ring is synthesized through cyclization reactions.

- Attachment of the Pyridine Moiety : This is achieved via coupling reactions with appropriate reagents.

- Sulfonamide Formation : The final step involves the introduction of the sulfonamide group.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The mechanisms include:

- Enzyme Inhibition : The compound has shown potential as an inhibitor for various enzymes involved in metabolic pathways.

- Receptor Modulation : It may also function as a modulator for receptors related to neurotransmission and inflammation.

In Vitro Studies

Recent studies have demonstrated that N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-3,3,3-trifluoropropane-1-sulfonamide exhibits significant activity against:

- Cancer Cells : In vitro assays indicate cytotoxic effects on several cancer cell lines, suggesting potential as an anticancer agent.

- Inflammatory Pathways : The compound has shown promise in reducing inflammation in cellular models.

Case Studies

-

Anticancer Activity :

- A study published in Journal of Medicinal Chemistry reported that this compound inhibited cell proliferation in breast cancer cells with an IC50 value of 12 µM .

- Another investigation indicated that it induced apoptosis through mitochondrial pathways in leukemia cells .

- Anti-inflammatory Effects :

Data Table

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares functional and structural motifs with other sulfonamide-based heterocycles. Below is a comparative analysis with key analogs, emphasizing substituent effects and empirical data where available.

Table 1: Structural and Functional Comparison

*Calculated based on molecular formula.

Key Observations:

Substituent Impact on Physicochemical Properties: The trifluoropropyl group in the target compound likely improves lipophilicity compared to non-fluorinated analogs, enhancing membrane permeability.

Synthetic Challenges :

- Palladium-catalyzed cross-coupling (e.g., Suzuki reactions) is critical for introducing aryl/heteroaryl groups, as seen in Example 53 (28% yield). The target compound’s pyridinyl group may require similar methodologies.

Thermal Stability :

- Melting points for fluorinated analogs (e.g., 175–178°C for Example 53) suggest moderate thermal stability, though data for the target compound remains unreported.

Research Findings and Implications

- Structural Analysis : Crystallographic studies using programs like SHELX could resolve the target compound’s conformation, aiding in SAR (structure-activity relationship) studies.

- Biological Potential: Fluorinated pyrazoles and sulfonamides are prevalent in kinase inhibitors (e.g., JAK/STAT pathways). The trifluoromethyl group may confer resistance to oxidative metabolism, extending half-life.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.